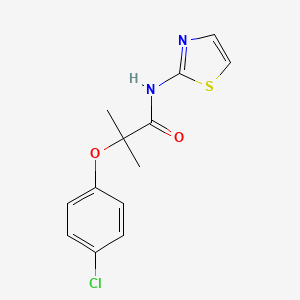
3-chloro-N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "3C-E" and belongs to the class of phenethylamines.
作用机制
The mechanism of action of 3C-E is not fully understood. However, it is believed to act on various receptors in the brain, including the serotonin and dopamine receptors. It has also been shown to modulate the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2).
Biochemical and Physiological Effects
Studies have shown that 3C-E exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2 and PLA2 enzymes. Additionally, 3C-E has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain. It has also been found to exhibit anti-tumor properties, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of 3C-E is its potential therapeutic applications. It has been shown to possess a range of pharmacological properties that make it a promising candidate for the treatment of various diseases. Additionally, 3C-E is relatively easy to synthesize, making it readily available for laboratory experiments.
However, there are also some limitations associated with 3C-E. One of the main limitations is its potential toxicity. Studies have shown that 3C-E can be toxic at high doses, making it important to carefully monitor dosage levels. Additionally, the long-term effects of 3C-E are not fully understood, making it important to conduct further research to fully understand its potential risks and benefits.
未来方向
There are several future directions for research on 3C-E. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3C-E and its potential therapeutic applications. Finally, studies are needed to fully understand the potential risks and benefits of 3C-E, particularly with regard to its toxicity and long-term effects.
Conclusion
In conclusion, 3-chloro-N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While further research is needed to fully understand its mechanism of action and potential risks and benefits, 3C-E represents a promising candidate for the treatment of various diseases.
合成方法
The synthesis of 3C-E involves a multi-step process that requires expertise in organic chemistry. The initial step involves the synthesis of 2,5-dimethoxyphenylacetonitrile, which is then converted into 2,5-dimethoxyphenylacetone. The next step involves the reaction of 2,5-dimethoxyphenylacetone with ethyl 4-chlorobenzoate, followed by the addition of ammonia to form 3-chloro-N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide.
科学研究应用
3C-E has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. Additionally, 3C-E has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-chloro-N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-4-23-15-7-5-11(9-13(15)18)17(20)19-14-10-12(21-2)6-8-16(14)22-3/h5-10H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVHYHXOGOWUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5847980.png)

![ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5847992.png)
![5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)
![7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione](/img/structure/B5848009.png)

![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)



![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)
